4-butoxy-N-prop-2-enylbenzamide
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Overview
Description
4-butoxy-N-prop-2-enylbenzamide is an organic compound with the molecular formula C14H19NO2 It is a derivative of benzamide, where the benzene ring is substituted with a butoxy group and an N-prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-prop-2-enylbenzamide typically involves the following steps:
Preparation of 4-butoxybenzoic acid: This can be achieved by reacting 4-butoxybenzaldehyde with an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions.
Formation of 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with N-prop-2-enylamine in the presence of a base such as triethylamine (Et3N) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-prop-2-enylbenzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-butoxybenzoic acid.
Reduction: 4-butoxy-N-prop-2-enylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-butoxy-N-prop-2-enylbenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-prop-2-enylbenzamide involves its interaction with specific molecular targets. The butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-prop-2-enylbenzamide: Similar structure but with an ethoxy group instead of a butoxy group.
4-butoxy-N-(2-phenylpropyl)benzamide: Similar structure but with a phenylpropyl group instead of a prop-2-enyl group.
Uniqueness
4-butoxy-N-prop-2-enylbenzamide is unique due to the combination of its butoxy and N-prop-2-enyl substituents, which can impart distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-butoxy-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-5-11-17-13-8-6-12(7-9-13)14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOZCPKQQSVOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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